molecular formula C9H11BF2O3 B15229915 (2,3-Difluoro-5-isopropoxyphenyl)boronic acid

(2,3-Difluoro-5-isopropoxyphenyl)boronic acid

Cat. No.: B15229915
M. Wt: 215.99 g/mol
InChI Key: VKZSPMBGAVTOAE-UHFFFAOYSA-N
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Description

(2,3-Difluoro-5-isopropoxyphenyl)boronic acid is a boronic acid derivative characterized by the presence of two fluorine atoms and an isopropoxy group attached to a phenyl ring. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Difluoro-5-isopropoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst under an inert atmosphere .

Industrial Production Methods

Industrial production methods for boronic acids often involve similar borylation reactions but on a larger scale. The choice of solvent, catalyst, and reaction conditions may be optimized for cost-effectiveness and yield. Continuous flow reactors are sometimes used to enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

(2,3-Difluoro-5-isopropoxyphenyl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., toluene or ethanol).

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenols.

    Substitution: Substituted phenyl derivatives.

Comparison with Similar Compounds

Properties

Molecular Formula

C9H11BF2O3

Molecular Weight

215.99 g/mol

IUPAC Name

(2,3-difluoro-5-propan-2-yloxyphenyl)boronic acid

InChI

InChI=1S/C9H11BF2O3/c1-5(2)15-6-3-7(10(13)14)9(12)8(11)4-6/h3-5,13-14H,1-2H3

InChI Key

VKZSPMBGAVTOAE-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1F)F)OC(C)C)(O)O

Origin of Product

United States

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